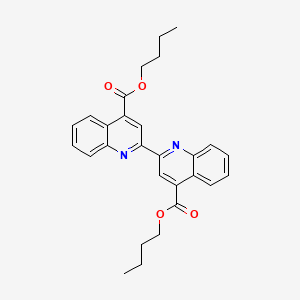
(2,2')Biquinolinyl-4,4'-dicarboxylic acid dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester is a chemical compound with the molecular formula C28H28N2O4 and a molecular weight of 456.546 g/mol . This compound is known for its unique structure, which consists of two quinoline rings connected by a dicarboxylic acid ester linkage. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester typically involves the esterification of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .
Scientific Research Applications
(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester involves its interaction with specific molecular targets. For example, it can bind to proteins in the cell membrane, blocking iron uptake by bacteria, which leads to oxidative stress and cell death . This mechanism is particularly relevant in its antimicrobial and antiviral applications.
Comparison with Similar Compounds
Similar Compounds
- (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dinonyl ester
- (2,2’)Biquinolinyl-4,4’-dicarboxylic acid diheptyl ester
- (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dimethyl ester
- (2,2’)Biquinolinyl-4,4’-dicarboxylic acid diethyl ester
Uniqueness
(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1181-24-4 |
|---|---|
Molecular Formula |
C28H28N2O4 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
butyl 2-(4-butoxycarbonylquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H28N2O4/c1-3-5-15-33-27(31)21-17-25(29-23-13-9-7-11-19(21)23)26-18-22(28(32)34-16-6-4-2)20-12-8-10-14-24(20)30-26/h7-14,17-18H,3-6,15-16H2,1-2H3 |
InChI Key |
ZKOHXQGFGKJWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















